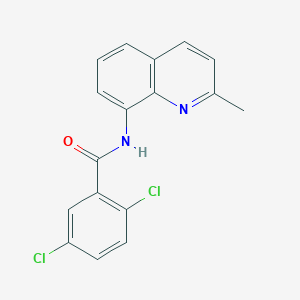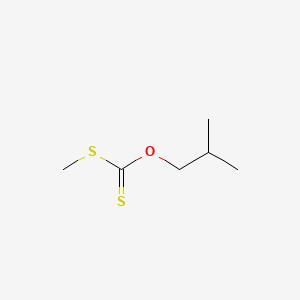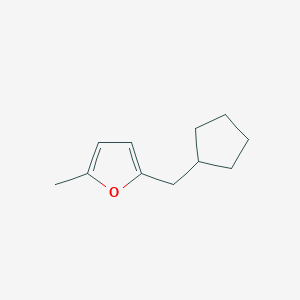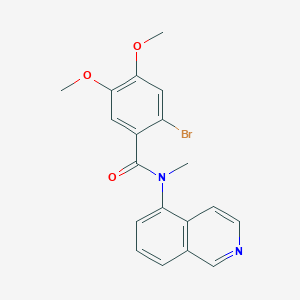![molecular formula C9H5NO2 B12896938 Furo[3,4-g][1,3]benzoxazole CAS No. 214489-59-5](/img/structure/B12896938.png)
Furo[3,4-g][1,3]benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isobenzofuro[5,4-d]oxazole is a heterocyclic compound that features a fused ring system consisting of a benzene ring, a furan ring, and an oxazole ring. This unique structure imparts distinct chemical and physical properties, making it an interesting subject of study in various fields of chemistry and pharmacology. The compound is known for its potential biological activities and has been explored for its applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isobenzofuro[5,4-d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the cycloisomerization of α,β-acetylenic oximes in the presence of a catalyst such as gold(III) chloride (AuCl₃), which leads to the formation of substituted isoxazoles . Another approach involves the oxidation of propargylamines to the corresponding oximes, followed by intramolecular cyclization mediated by copper(I) chloride (CuCl) .
Industrial Production Methods
Industrial production of isobenzofuro[5,4-d]oxazole may involve scalable synthetic routes that ensure high yields and purity. The use of magnetically recoverable catalysts, such as copper ferrite nanocomposites, has been reported to facilitate the efficient synthesis of oxazole derivatives . These catalysts offer the advantage of easy separation from the reaction mixture, making the process more environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Isobenzofuro[5,4-d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the fused ring system, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic molecules.
Mechanism of Action
The mechanism of action of isobenzofuro[5,4-d]oxazole involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Isobenzofuro[5,4-d]oxazole can be compared with other similar heterocyclic compounds, such as:
Benzoxazole: Contains a benzene ring fused to an oxazole ring.
Isoxazole: Features a five-membered ring with one oxygen and one nitrogen atom.
Oxadiazole: Contains a five-membered ring with two nitrogen atoms and one oxygen atom.
The uniqueness of isobenzofuro[5,4-d]oxazole lies in its fused ring system, which combines the properties of benzene, furan, and oxazole rings, offering a distinct set of chemical and biological activities.
Properties
CAS No. |
214489-59-5 |
|---|---|
Molecular Formula |
C9H5NO2 |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
furo[3,4-g][1,3]benzoxazole |
InChI |
InChI=1S/C9H5NO2/c1-2-8-9(12-5-10-8)7-4-11-3-6(1)7/h1-5H |
InChI Key |
UPAJEXVBTBRWGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=COC=C31)OC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3,5-dibromo-4-[(2-phenyl-2H-indazol-5-yl)oxy]phenyl}glycine](/img/structure/B12896860.png)





![N''-[5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-yl]guanidine](/img/structure/B12896893.png)



![N-Methyl-3,5-diphenylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12896948.png)

![Benzoic acid, 2-[(1H-pyrrol-2-ylcarbonyl)amino]-](/img/structure/B12896952.png)

